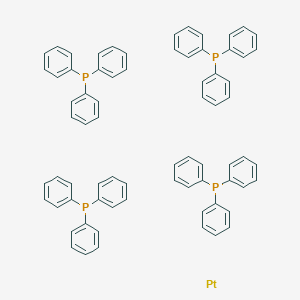
Tetrakis(triphenylphosphine)platinum(0)
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Pt(PPh3)4 can be efficiently achieved through phase-transfer catalysis from corresponding dichlorobis(triphenylphosphine)platinum(II) complexes, indicating a reliable method for preparing these platinum(0) complexes with good yields (Ioele et al., 1991).
Molecular Structure Analysis
The molecular structure of Pt(PPh3)4 has been elucidated through various methods, including X-ray crystallography. It is characterized by a distorted square-planar coordination geometry around the platinum atom, with significant distances between the platinum and ligands indicating a stable complex structure (Bombieri et al., 1970).
Chemical Reactions and Properties
Pt(PPh3)4 acts as an active initiator in free-radical polymerization reactions, demonstrating its utility in polymer chemistry. Its low activation energy for initiation allows for polymerization over a wide temperature range, showcasing its versatility (Bamford et al., 1968). Additionally, its reaction with elemental selenium under specific conditions produces new compounds, further highlighting its reactivity and potential for synthesizing novel materials (Khanna et al., 1995).
Physical Properties Analysis
The physical properties of Pt(PPh3)4, such as solubility and stability, play a crucial role in its application in chemical synthesis. Its solubility in various solvents and stability under different conditions can significantly affect its reactivity and the outcomes of reactions it is involved in.
Chemical Properties Analysis
The chemical properties of Pt(PPh3)4, including its catalytic activity and regioselectivity in reactions, make it a valuable tool in organic synthesis. For example, it catalyzes carbonylative cross-coupling reactions to yield alkyl phenyl ketones, demonstrating its utility in forming carbon-carbon bonds (Kondo et al., 1988). Its regioselective addition reactions further showcase its specificity and potential for creating complex organic molecules (Kamiya et al., 2006).
Wissenschaftliche Forschungsanwendungen
Catalysis in Cross-Coupling Reactions : It is used as a catalyst in cross-coupling reactions of organoboronic acids with aryl iodides, exhibiting excellent group-selectivity and yielding high product yields (Oh, Lim, & You, 2002).
Synthesis of Alkyl Phenyl Ketones : Acts as an effective catalyst precursor for the carbonylative cross-coupling of alkyl iodides with sodium tetraphenylborate, producing alkyl phenyl ketones (Kondo, Tsuji, & Watanabe, 1988).
Interactions with Selenium : Reacts with elemental selenium to form compounds like [PtCl2(PPh3)2] and [Pt(Se2CH2)(PPh3)2], providing insights into its reactivity and potential for forming novel compounds (Khanna et al., 1995).
Initiation of Vinyl Polymerization : Serves as an active initiator for free-radical polymerization of materials such as methyl methacrylate, demonstrating unique kinetic features (Bamford, Eastmond, & Hargreaves, 1968).
Formation of Fluorocarbon Platinum Complexes : Reacts with various fluoro-olefins to yield crystalline complexes, expanding its utility in the synthesis of novel organometallic complexes (Green et al., 1966).
Ring Opening Reactions : Capable of opening cyclobutenedione derivatives to form platinacyclopentenedione complexes, showcasing its versatility in organic synthesis (Hamner, Kemmitt, & Smith, 1975).
Redox Behavior Study : The redox behavior of tetrakis(triphenylphosphine)platinum(0) has been explored in various solvents, contributing to the understanding of its electrochemical properties (Rechberger, Gritzner, & Gutmann, 1977).
Regioselective Hydrosilylation : Exhibits unusual regioselectivity in the hydrosilylation of certain silane compounds, underlining its specificity in chemical reactions (Matsumoto, Hoshino, & Nagai, 1982).
Safety And Hazards
Tetrakis(triphenylphosphine)platinum(0) is an irritant . It should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided and non-sparking tools should be used . Fine dust dispersed in air may ignite and dust can form an explosive mixture with air . Thermal decomposition can lead to the release of irritating gases and vapors .
Zukünftige Richtungen
Tetrakis(triphenylphosphine)platinum(0) is used as a precursor to other platinum complexes . It can undergo oxidative addition to organochalcogen compounds such as dithienyl ditelluride through the cleavage of the carbon–chalcogen bond . This reaction can play a role in homogeneous catalysis . It also catalyses selectively the addition of silane to terminal olefinic double bonds . Future research may focus on exploring these and other potential applications of this compound.
Eigenschaften
IUPAC Name |
platinum;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C18H15P.Pt/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKXNRFLNZUGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H60P4Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1244.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(triphenylphosphine)platinum(0) | |
CAS RN |
14221-02-4 | |
| Record name | Tetrakis(triphenylphosphine)platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14221-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum, tetrakis(triphenylphosphine)-, (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014221024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum, tetrakis(triphenylphosphine)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrakis(triphenylphosphine)platinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



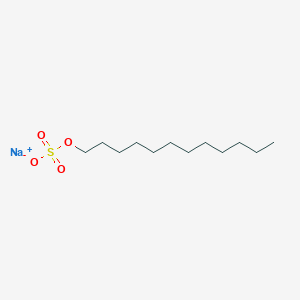

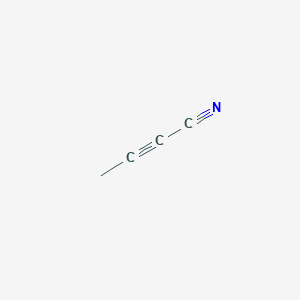
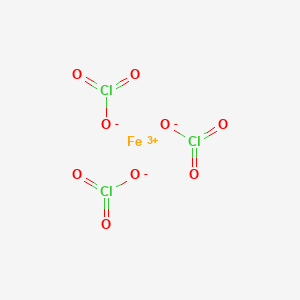
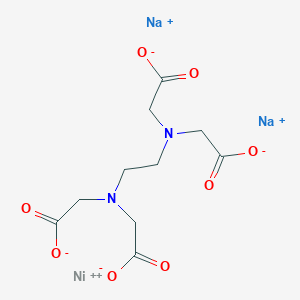

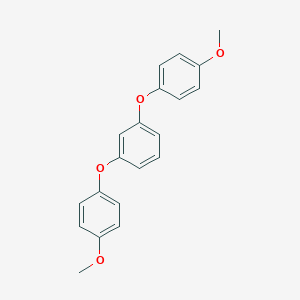
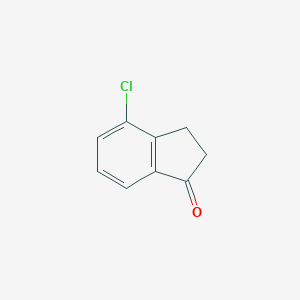

![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)
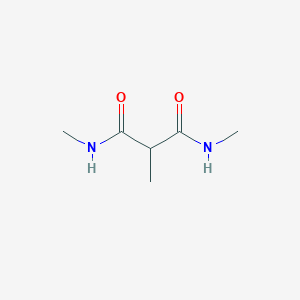
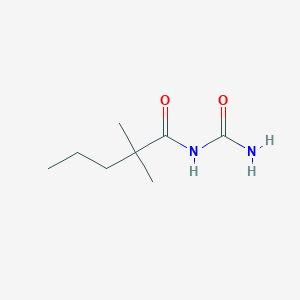
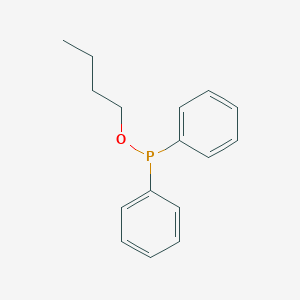
![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)